molecular formula C22H25Cl2N5O B8535021 3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide

3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B8535021
M. Wt: 446.4 g/mol
InChI Key: LPJYMZWTYLVCPW-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl}benzamide is a useful research compound. Its molecular formula is C22H25Cl2N5O and its molecular weight is 446.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H25Cl2N5O

Molecular Weight

446.4 g/mol

IUPAC Name

3,4-dichloro-N-[1-[3-(4-methylpiperazin-1-yl)propyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H25Cl2N5O/c1-27-11-13-28(14-12-27)9-4-10-29-20-6-3-2-5-19(20)25-22(29)26-21(30)16-7-8-17(23)18(24)15-16/h2-3,5-8,15H,4,9-14H2,1H3,(H,25,26,30)

InChI Key

LPJYMZWTYLVCPW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred suspension of 1-[3-(4-methyl-1-piperazinyl)propyl]-2-aminobenzimidazole (123 g., 0.45 mole) and anhydrous potassium carbonate (182 g., 1.35 mole), in methylene chloride (1100 ml.) under nitrogen at 0° C. (ice-salt bath), was added 3,4-dichlorobenzoylchloride (113 g., 0.54 mole) at a rate sufficient to maintain the reaction temperature at 0°-3° C. The total time required for the addition was 1 hour. After stirring for 5 hours at ambient temperature, the reaction mixture was cooled to 10° C. and adjusted to pH 2 by the addition of 1N HCl. The precipitated hydrochloride salt was collected by suction filtration and then partitioned between 10% aqueous NaOH (800 ml.) and chloroform (1000 ml.). The phases were separated and the basic aqueous layer was extracted with chloroform (500 ml.). The organic layers were combined, dried (MgSo4), and evaporated in vacuo giving 1-[3-(4-methyl-1-piperazinyl)propyl]-2-(3,4 -dichlorobenzamido) benzimidazole as a pale yellow solid, m.p. 170°-172° C. Treatment with 2 equivalents of methane sulfonic acid in chloroform (500 ml.), removal of solvent and recrystallization from 1-propanol gave 136 g., (47% yield) of 1-[3-(4-methyl-1-piperazinyl)propyl]-2-(3,4-dichlorobenzamido) benzimidazole dimesylate as a white crystalline solid, m.p. 170°-173° C.
Name
1-[3-(4-methyl-1-piperazinyl)propyl]-2-aminobenzimidazole
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
solvent
Reaction Step Three

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